(11R,16S)-misoprostol
Overview
Description
(11R,16S)-misoprostol is a synthetic prostaglandin E1 analog. It is primarily used for its gastroprotective properties, particularly in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). The compound is also utilized in obstetrics and gynecology for its ability to induce labor and manage postpartum hemorrhage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R,16S)-misoprostol involves several steps, starting from commercially available prostaglandin intermediates. The key steps include the selective reduction of ketones, esterification, and the introduction of the methyl ester group. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(11R,16S)-misoprostol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different prostaglandin analogs.
Reduction: Selective reduction of ketone groups is a crucial step in its synthesis.
Substitution: The methyl ester group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for introducing the methyl ester group.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different pharmacological properties.
Scientific Research Applications
(11R,16S)-misoprostol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of other prostaglandin analogs.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is extensively researched for its therapeutic potential in treating gastric ulcers, inducing labor, and managing postpartum hemorrhage.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of (11R,16S)-misoprostol involves its interaction with prostaglandin receptors in the body. It binds to the EP3 receptor, leading to a decrease in gastric acid secretion and an increase in the production of protective mucus in the stomach. In obstetrics, it induces uterine contractions by binding to prostaglandin receptors in the uterus.
Comparison with Similar Compounds
Similar Compounds
Misoprostol: The racemic mixture of (11R,16S)-misoprostol and its enantiomer.
Dinoprostone: Another prostaglandin E2 analog used for similar medical applications.
Carboprost: A prostaglandin F2α analog used for inducing labor and controlling postpartum hemorrhage.
Uniqueness
This compound is unique due to its specific stereochemistry, which contributes to its selective binding to prostaglandin receptors and its distinct pharmacological profile. This stereochemistry is crucial for its efficacy and safety in medical applications.
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-YCVNZHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860740 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59122-49-5 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.